Maleimido-mono-amide-DOTA
Description
Conceptual Framework of Bifunctional Chelating Agents in Biomedical Research
Bifunctional chelating agents (BFCAs) are molecules designed with two distinct functional components: a chelating unit capable of strongly binding to a metal ion and a reactive functional group for covalent attachment to other molecules. iscience.inrsc.org This dual functionality allows for the labeling of molecules of interest, such as antibodies or peptides, with metal ions, including radioactive isotopes. rsc.org The resulting metal complexes have found a wide array of applications in chemistry, biology, and medicine. rsc.org
The design of a BFCA is critical and varies depending on its intended application. iscience.in The chelating part of the molecule is chosen for its ability to form stable and kinetically inert complexes with specific metal ions, preventing the release of the metal in a biological environment. mdpi.com The reactive group is selected for its ability to form a stable covalent bond with a target biomolecule, often targeting specific functional groups like amines or thiols. rsc.org Polyamino polycarboxylic structures are among the most efficient and widely used chelating agents for metal ions. rsc.org
BFCAs are instrumental in various biomedical applications, including:
Diagnostic Imaging: Techniques like Magnetic Resonance Imaging (MRI), Single Photon Emission Computed Tomography (SPECT), and Positron Emission Tomography (PET) utilize BFCAs to deliver imaging agents to specific tissues or cells. rsc.org
Radiotherapy: By chelating radioactive isotopes, BFCAs can be used to deliver a cytotoxic payload directly to tumor cells, minimizing damage to healthy tissue. iscience.innih.gov
Molecular Imaging: These agents are crucial for visualizing biological processes at the molecular level. rsc.org
Luminescent Materials: BFCAs are also employed in the development of luminescent probes for various bioimaging applications. rsc.org
The choice of the radionuclide is determined by its physical and chemical properties, such as its half-life, the type of radiation it emits, and its availability. nih.gov The stable linkage between the radionuclide and the carrier molecule, facilitated by the BFCA, is a primary requirement for in vivo applications. nih.gov
Molecular Architecture and Functional Domains of Maleimido-mono-amide-DOTA
This compound is a prime example of a bifunctional chelating agent, possessing a well-defined molecular architecture that consists of two key functional domains: the DOTA chelator and the maleimide (B117702) group. medchemexpress.comnih.gov
The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) moiety serves as the powerful chelating agent. nih.govthno.org DOTA is a macrocyclic ligand known for its exceptional ability to form highly stable complexes with a variety of metal ions, particularly trivalent lanthanides and other radiometals. mdpi.comthno.org This high stability is crucial for in vivo applications to prevent the toxic release of the metal ion. mdpi.com
The maleimide group is the reactive functional domain responsible for bioconjugation. medchemexpress.comnih.gov Maleimides are highly reactive towards sulfhydryl (thiol) groups found in cysteine residues of proteins. thno.orgnih.gov This reaction, a Michael addition, proceeds with high selectivity and efficiency under mild, physiological conditions, allowing for the site-specific attachment of the DOTA chelator to a target biomolecule. nih.govnih.gov
The structure of this compound connects these two domains via a linker. The full chemical name is 1,4,7,10-Tetraazacyclododecane-1,4,7-tris-acetic acid-10-maleimidoethylacetamide. macrocyclics.commacrocyclics.com This linker provides spatial separation between the bulky DOTA-metal complex and the biomolecule, which can help to preserve the biological activity of the conjugated molecule.
Table 1: Key Functional Domains of this compound
| Functional Domain | Chemical Moiety | Primary Function |
| Chelating Unit | DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | Strongly binds to metal ions, particularly radiometals, for imaging or therapeutic applications. nih.govthno.org |
| Reactive Group | Maleimide | Covalently attaches to sulfhydryl groups on biomolecules, enabling site-specific conjugation. medchemexpress.comnih.gov |
| Linker | Mono-amide | Connects the DOTA and maleimide moieties, providing spatial separation. |
Evolution of Maleimide-Based Bioconjugation in Research Disciplines
Maleimide-based chemistry has been a cornerstone of bioconjugation for over half a century, finding diverse applications across numerous research fields. nih.govacs.org The primary reaction utilized is the thio-Michael addition, where the maleimide group reacts with the thiol group of a cysteine residue to form a stable thiosuccinimide linkage. nih.gov This high selectivity and reactivity have made maleimides a popular choice for the site-specific modification of proteins. nih.gov
Initially, maleimide conjugates were considered irreversible. nih.govacs.org However, more recent research has revealed that the resulting thiosuccinimide linkage can be less robust than previously thought, potentially leading to deconjugation through a retro-Michael reaction. sci-hub.sefrontiersin.org This understanding has spurred the rational design of new generations of maleimide reagents aimed at improving the stability of the bioconjugate. sci-hub.seresearchgate.net Strategies to enhance stability include promoting the hydrolysis of the thiosuccinimide ring, as the ring-opened product is more resistant to cleavage. frontiersin.orgucl.ac.uk
The applications of maleimide-based bioconjugation are extensive and continue to expand:
Antibody-Drug Conjugates (ADCs): A significant application is in the development of ADCs for cancer therapy. nih.govacs.org In this approach, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. Maleimide chemistry is frequently used to attach the drug to the antibody. researchgate.net
Protein Labeling: Maleimides are used to attach a wide variety of labels to proteins, including fluorophores for imaging, affinity tags for purification, and spin labels for structural studies using electron paramagnetic resonance (EPR). nih.govresearchgate.net
Radiopharmaceuticals: In nuclear medicine, maleimide-functionalized chelators like this compound are used to label biomolecules with radiometals for PET and SPECT imaging, as well as for targeted radiotherapy. nih.govthno.orgresearchgate.net For instance, 68Ga-labeled maleimide-monoamide-DOTA has been developed for blood pool and lymph PET imaging. researchgate.net
Protein-Protein Conjugates: Advanced maleimide cross-linkers are being developed for the construction of homogeneous protein-protein conjugates, which have potential applications in creating novel therapeutic platforms. acs.org
Table 2: Research Applications of Maleimide-Based Bioconjugation
| Research Area | Application | Example |
| Oncology | Antibody-Drug Conjugates (ADCs) | Linking cytotoxic drugs to antibodies for targeted cancer therapy. researchgate.net |
| Molecular Imaging | PET/SPECT Imaging | Labeling peptides and antibodies with radiometals like 68Ga and 64Cu for in vivo imaging. nih.govacs.org |
| Structural Biology | Electron Paramagnetic Resonance (EPR) | Attaching Gd(III) spin labels to proteins to measure distances and study conformations. researchgate.net |
| Drug Delivery | Half-life Extension | Conjugating therapeutic proteins to human serum albumin to increase their circulation time. acs.org |
Compound Information
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H35F6N6O9P |
|---|---|
Molecular Weight |
672.5 g/mol |
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]-1,4,7-triaza-10-azoniacyclododec-1-yl]acetic acid;hexafluorophosphate |
InChI |
InChI=1S/C22H34N6O9.F6P/c29-17(23-3-4-28-18(30)1-2-19(28)31)13-24-5-7-25(14-20(32)33)9-11-27(16-22(36)37)12-10-26(8-6-24)15-21(34)35;1-7(2,3,4,5)6/h1-2H,3-16H2,(H,23,29)(H,32,33)(H,34,35)(H,36,37);/q;-1/p+1 |
InChI Key |
NOQSJCVIESTLJJ-UHFFFAOYSA-O |
Canonical SMILES |
C1CN(CCN(CCN(CC[NH+]1CC(=O)NCCN2C(=O)C=CC2=O)CC(=O)O)CC(=O)O)CC(=O)O.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications
Synthetic Pathways for Maleimido-mono-amide-DOTA and its Derivatives
The synthesis of this compound and its derivatives typically involves multi-step procedures, starting from the macrocyclic ligand cyclen (1,4,7,10-tetraazacyclododecane). Efficient routes have been developed to produce DOTA-monoamide ligands with various functional groups, including amino, hydroxyl, aldehyde, and maleimido moieties. researchgate.net These functional groups can be strategically positioned at a desired distance from the DOTA coordination cage, allowing for controlled reaction with targeting molecules. researchgate.net
One common approach involves the use of a tri-protected DOTA derivative, such as DOTA-tris(t-Bu ester), which has a free carboxylic acid. This intermediate can then be coupled with a linker containing a protected maleimide (B117702) group. Subsequent deprotection steps yield the final this compound product. The maleimide group is highly reactive towards thiol groups, enabling site-specific attachment to cysteine residues in proteins and peptides. axispharm.com
A variety of DOTA derivatives with different functionalities for "click chemistry" reactions have also been synthesized. researchgate.net These include derivatives with thiol, aminooxy, aldehyde, alkyne, and azide (B81097) groups, which facilitate efficient and site-specific conjugation to biomolecules. researchgate.net
Synthesis and Characterization of Protected Forms (e.g., this compound-tris(t-Bu ester))
This compound-tris(t-Bu ester) is a key intermediate that serves as a bifunctional chelator for pre-targeting strategies in tumor imaging and therapy. medchemexpress.com It allows for the conjugation of peptides and radionuclides. medchemexpress.com The synthesis of this compound, 1,4,7,10-Tetraazacyclododecane-1,4,7-tris-tert-butyl acetate-10-maleimidoethylacetamide, results in a product with the chemical formula C₃₄H₅₈N₆O₉·HPF₆ and a formula weight of 840.8. macrocyclics.com This intermediate is specifically designed for its reactivity toward thiol groups, facilitating the labeling of peptides and other biomolecules under mild conditions. chemimart.de
The characterization of these protected intermediates is essential to ensure their purity and structural integrity before proceeding to the final deprotection and bioconjugation steps. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are typically employed for this purpose.
Strategies for Structural Diversification and Linker Optimization
Design and Synthesis of Spacer Moieties
The introduction of spacer moieties between the DOTA cage and the reactive functional group is a common strategy to improve the properties of the final conjugate. researchgate.net These spacers can influence the lipophilicity and charge of the molecule, which in turn affects its pharmacokinetic profile. nih.gov
For instance, research has shown that incorporating different spacers, such as polyethylene (B3416737) glycol (PEG), amino acids (like aspartic acid, lysine (B10760008), triglycine, and beta-alanine), and even N-acetyl glucosamine (B1671600), can alter the hydrophilicity of DOTA-peptide conjugates. nih.gov Fmoc solid-phase synthesis is a common method used to introduce these spacers in a controlled manner. nih.gov The choice of spacer can lead to improved tumor uptake and better tumor-to-kidney ratios. nih.gov For example, the introduction of an aspartic acid spacer resulted in a significant improvement in the specific internalization rate in certain tumor cells. nih.gov
| Spacer Moiety | Impact on [¹¹¹In-DOTA]-NOC Conjugate | Reference |
| 8-amino-3,6-dioxaoctanoic acid (PEG2) | Increased hydrophilicity | nih.gov |
| 15-amino-4,7,10,13-tetraoxapentadecanoic acid (PEG4) | Increased hydrophilicity | nih.gov |
| N-acetyl glucosamine (GlcNAc) | Increased hydrophilicity, best tumor-to-kidney ratio | nih.gov |
| Triglycine | Decreased hydrophilicity | nih.gov |
| Beta-alanine | Decreased hydrophilicity | nih.gov |
| Aspartic acid | Increased hydrophilicity, improved specific internalization rate | nih.gov |
| Lysine | Increased hydrophilicity | nih.gov |
Modifying Linker Chemistries for Specific Research Applications
The chemistry of the linker itself can be modified to suit specific research needs. Maleimide-based linkers are widely used due to their specific reactivity with thiols, allowing for site-specific conjugation. ruixibiotech.commedchemexpress.com This is particularly advantageous as free sulfhydryl groups are less common in biomolecules compared to amino or carboxylic acid groups, thus enabling more targeted labeling. nih.gov
Different linker chemistries can also be employed to create conjugates with specific release mechanisms. For example, chemically labile linker systems have been developed that undergo pH-dependent cleavage. acs.org These linkers are designed to be more stable at the lower pH of the tumor microenvironment, potentially leading to the release of the chelated radiometal at the target site and improving tumor uptake while facilitating clearance from normal tissues. acs.org
The choice of linker can also influence the stability and targeting properties of the final radiolabeled compound. Systematic chemical modification of the linker has been shown to have a significant impact on the tumor-targeting and pharmacokinetic properties of DOTA-conjugated inhibitors. researchgate.net
Bioconjugation Chemistry and Strategies
Mechanisms of Maleimide-Thiol Addition Reactions
The cornerstone of conjugating Maleimido-mono-amide-DOTA to proteins is the reaction between its maleimide (B117702) group and the thiol (sulfhydryl) group of a cysteine residue. This reaction is valued for its high specificity, rapid kinetics, and ability to proceed under mild, physiological conditions. axispharm.comd-nb.info
Principles of Thio-Michael Addition in Bioconjugation
The reaction proceeds via a thio-Michael addition, a type of conjugate addition reaction. axispharm.com In this mechanism, the deprotonated thiol group (thiolate anion, RS⁻) acts as a nucleophile and attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. prolynxinc.com This double bond is electron-deficient due to the presence of the two adjacent carbonyl groups, making it an excellent Michael acceptor. researchgate.net
The process is initiated by the deprotonation of the thiol to a more reactive thiolate. nih.gov The thiolate then adds across the double bond of the maleimide ring, forming a stable, covalent thioether bond. axispharm.comthermofisher.com The resulting product is a thiosuccinimide derivative. axispharm.com This reaction is highly chemoselective for thiols, especially within a specific pH range, reacting approximately 1,000 times faster with thiols than with amines at a neutral pH. axispharm.com
Kinetic and Thermodynamic Considerations in Thiol Reactivity
The rate of the maleimide-thiol reaction is significantly influenced by pH. researchgate.net The reaction is most efficient at a pH range of 6.5 to 7.5. axispharm.comthermofisher.com Below this range, the concentration of the reactive thiolate anion is low, slowing the reaction. Above pH 7.5, competing reactions, such as the hydrolysis of the maleimide ring and reaction with primary amines (e.g., lysine (B10760008) residues), become more prevalent. thermofisher.comnih.gov
While the resulting thioether bond is generally stable, the thiosuccinimide conjugate can undergo a retro-Michael reaction, leading to cleavage of the conjugate. d-nb.infonih.gov This reversibility can be a significant drawback, especially in vivo, where other thiols like glutathione (B108866) can displace the conjugated biomolecule. nih.gov However, the stability of the conjugate can be enhanced through subsequent hydrolysis of the succinimide (B58015) ring, which opens the ring to form a stable maleamic acid derivative that is resistant to thiol exchange. prolynxinc.comresearchgate.net Another potential side reaction, particularly when conjugating to an N-terminal cysteine, is the rearrangement to a thiazine (B8601807) structure, which can be minimized by controlling the pH. bachem.comnih.govpharmiweb.com
Site-Specific Bioconjugation to Biomolecules via Cysteine Residues
The low natural abundance of cysteine in many proteins makes it an ideal target for site-specific modification. researchgate.net By targeting native or engineered cysteine residues, this compound can be attached to a specific location on a protein, ensuring a homogeneous product with preserved biological activity.
Methodologies for Targeted Cysteine Introduction in Recombinant Proteins
For proteins that lack a suitably located cysteine, genetic engineering techniques can be used to introduce one at a specific site. Site-directed mutagenesis is a common method used to substitute an existing amino acid with a cysteine. This allows for precise control over the conjugation site, enabling the creation of well-defined bioconjugates. The choice of location for the engineered cysteine is critical to ensure that it is accessible for conjugation and does not disrupt the protein's structure or function.
Reduction of Disulfide Bonds for Thiol Availability
In many proteins, cysteine residues exist as pairs linked by disulfide bonds (-S-S-), which form a crucial part of the protein's tertiary or quaternary structure. thermofisher.com These disulfide-bonded cysteines are not available for conjugation with maleimides. To make them reactive, these disulfide bonds must first be reduced to free thiol groups (-SH). thermofisher.com
Several reducing agents are commonly used for this purpose. The choice of reducing agent and the reaction conditions are critical to achieve selective reduction without denaturing the protein.
| Reducing Agent | Characteristics |
| Tris(2-carboxyethyl)phosphine (TCEP) | Odorless, stable, and highly selective for disulfide bonds. It is effective over a wide pH range and does not contain thiols itself, which simplifies downstream purification. |
| Dithiothreitol (B142953) (DTT) | A strong reducing agent, but it is less stable than TCEP and can interfere with subsequent maleimide reactions if not completely removed. |
| 2-Mercaptoethanol (β-ME) | A volatile and odorous reducing agent that is effective but requires careful removal before conjugation. |
After reduction, it is crucial to remove the reducing agent from the protein solution before adding the this compound to prevent it from reacting with the maleimide. This is typically achieved through dialysis, size-exclusion chromatography, or buffer exchange.
Optimization of Bioconjugation Reaction Parameters
Achieving high yields of a well-defined conjugate requires careful optimization of the reaction conditions. Several parameters must be controlled to ensure the efficiency and specificity of the conjugation of this compound. d-nb.inforesearchgate.net
Key parameters for optimization include:
pH: As discussed, maintaining a pH between 6.5 and 7.5 is critical for selective and efficient thiol-maleimide conjugation. axispharm.comthermofisher.com Buffers such as phosphate-buffered saline (PBS) are commonly used.
Stoichiometry: The molar ratio of the maleimide reagent to the protein is a key variable. A molar excess of this compound is typically used to drive the reaction to completion. However, an excessively large excess should be avoided to minimize the risk of non-specific reactions and to simplify the removal of unreacted reagents.
Reaction Time and Temperature: The reaction is generally rapid, often proceeding to completion within a few hours at room temperature or 4°C. d-nb.info Monitoring the reaction progress using techniques like mass spectrometry or chromatography can help determine the optimal reaction time.
Protein Concentration: Higher protein concentrations can increase the reaction rate. However, the solubility of the protein and the potential for aggregation must be considered.
Quenching: After the desired reaction time, any unreacted maleimide groups should be quenched to prevent further, potentially non-specific reactions. This is typically done by adding a small molecule thiol, such as L-cysteine or 2-mercaptoethanol. thermofisher.com
pH Control and its Influence on Conjugation Efficiency and Selectivity
The pH of the reaction medium is a critical parameter that governs both the efficiency and selectivity of the conjugation reaction between the maleimide group of this compound and the thiol group of a biomolecule. The reaction, a Michael addition, proceeds most effectively when the thiol group is in its nucleophilic thiolate anion (-S⁻) form. researchgate.net
Research indicates that the optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5. researchgate.netresearchgate.netuts.edu.au Within this slightly acidic to neutral range, a sufficient fraction of cysteine residues (pKa ≈ 8.6) are deprotonated to the reactive thiolate form, while the side chains of other potentially competing amino acids, such as the ε-amino group of lysine (pKa ≈ 10.4), remain predominantly protonated (-NH₃⁺) and thus non-nucleophilic. uts.edu.aumdpi.com This differential reactivity ensures high selectivity for cysteine residues. mdpi.com
Deviating from this optimal pH range can lead to undesirable side reactions and reduced stability. At pH values above 7.5, the rate of hydrolysis of the maleimide ring itself increases, reducing the amount of reagent available for conjugation. mdpi.com Furthermore, the thioether bond formed in the conjugate (a thiosuccinimide adduct) is susceptible to hydrolysis at alkaline pH. acs.orgx-mol.com Studies on related maleimido-DOTA derivatives have demonstrated that the resulting bioconjugates can undergo pH-dependent cleavage reactions, which are considerably faster at a physiological pH of 7.4 compared to a more acidic pH of 5.4. acs.orgx-mol.com This instability can lead to the premature release of the chelated radiometal from the biomolecule. thno.org Conversely, at a pH below 6.5, the concentration of the reactive thiolate anion is significantly reduced, leading to very slow reaction kinetics.
| pH Range | Effect on Reaction Components & Product | Outcome | Reference |
|---|---|---|---|
| 6.5 - 7.5 | Optimal balance: Sufficient thiolate (-S⁻) for reaction; amine groups (-NH₂) are protonated and unreactive. | High efficiency and selectivity for thiol conjugation. | researchgate.netresearchgate.netuts.edu.au |
| > 7.5 | Increased rate of maleimide ring hydrolysis; potential for deprotonation of amines leading to side reactions; increased rate of thioether bond cleavage in the conjugate. | Reduced conjugation efficiency and decreased stability of the bioconjugate. | mdpi.comacs.orgx-mol.com |
| < 6.5 | Low concentration of nucleophilic thiolate (-S⁻) as thiol groups (-SH) are predominantly protonated. | Very slow reaction kinetics. | researchgate.net |
Temperature and Solvent System Effects on Reaction Kinetics
Temperature and the solvent system are additional factors that influence the kinetics of the conjugation reaction. The reaction is often performed at temperatures ranging from room temperature to 40°C. glpbio.comnih.gov For instance, one established protocol involves incubating the maleimide-DOTA reagent with a purified, thiol-containing protein at 40°C for one hour to ensure the completion of the reaction. glpbio.com
The solubility of this compound and the target biomolecule can necessitate the use of aqueous buffer systems containing organic co-solvents. Dimethyl sulfoxide (B87167) (DMSO) is frequently used to prepare stock solutions of the DOTA-maleimide linker before it is added to the aqueous reaction buffer containing the biomolecule. medchemexpress.comrsc.org
A crucial consideration related to temperature arises during the radiolabeling step. The complexation of certain radiometals by the DOTA chelator, such as Zirconium-89, can require elevated temperatures (e.g., >80-90°C). nih.govnih.gov Such harsh conditions can denature or degrade sensitive biomolecules like antibodies and peptides. To circumvent this issue, a pre-labeling strategy is often employed. In this approach, the this compound molecule is first radiolabeled with the metal ion at a high temperature. nih.govnih.gov The resulting radiolabeled 68Ga-DOTA-Mal complex, which is stable, can then be conjugated to the thiol-containing biomolecule under the milder temperature conditions (e.g., room temperature to 40°C) required for the maleimide-thiol reaction. nih.gov This strategy protects the integrity and biological activity of the target molecule. nih.gov
Conjugation Strategies with Diverse Classes of Biomolecules
The specific reactivity of the maleimide group with thiols allows this compound to be conjugated to a wide array of biomolecules in a site-specific manner. axispharm.com
Peptides and Proteins
This compound is extensively used for labeling peptides and proteins at cysteine residues. axispharm.comglpbio.com The general strategy involves ensuring the target protein or peptide has an available, free thiol group. For proteins where cysteines are involved in disulfide bonds, a reduction step is required. This is typically achieved by treating the protein with a reducing agent like dithiothreitol (DTT), followed by purification to remove the excess DTT before adding the this compound. glpbio.com
Numerous studies have demonstrated this application. For example, 68Ga-DOTA-Mal has been successfully conjugated to thiol-containing cyclic RGD peptides for tumor imaging and to the model protein Bovine Serum Albumin (BSA). nih.govnih.gov In these cases, the radiolabeling yields for the RGD peptide and BSA were reported to be 90% and 20%, respectively. nih.gov Other examples include the conjugation to the model peptide glutathione (GSH) and the protein T4-Lysozyme, where a cysteine was specifically introduced for labeling. thno.orgnih.gov
| Biomolecule | Purpose/Application | Key Strategy | Reference |
|---|---|---|---|
| Cyclic RGD Peptide | PET Imaging of αvβ3 Integrin Expression | Conjugation to thiol-containing peptide using pre-labeled 68Ga-DOTA-Mal. | nih.govnih.gov |
| Bovine Serum Albumin (BSA) | Model protein conjugation; Inflammation Imaging | Conjugation to thiol groups on BSA using pre-labeled 68Ga-DOTA-Mal. | nih.govnih.gov |
| Glutathione (GSH) | Model peptide conjugation | Demonstrated conjugation efficiency with a model thiol-peptide. | thno.org |
| T4-Lysozyme | Structural biology (distance measurements) | Site-specific labeling at an engineered cysteine residue (site 109). | nih.gov |
Antibodies and Antibody Fragments
A primary application of this compound is in the construction of antibody-based radiopharmaceuticals for imaging (immuno-PET) and therapy. nih.gov The conjugation strategy targets cysteine residues on monoclonal antibodies (mAbs) or their fragments (e.g., Fab). thno.orgnih.gov These thiol groups can be made available either by the gentle reduction of native interchain disulfide bonds or through genetic engineering to introduce unpaired cysteine residues at specific sites (e.g., THIOMAB™ technology). acs.orgacs.org
The site-specific conjugation of this compound allows for the creation of homogeneous antibody conjugates with a well-defined drug-to-antibody ratio (DAR). rsc.org For example, maleimide-DOTA derivatives have been conjugated to the cT84.66 anti-carcinoembryonic antigen antibody after light reduction with DTT to generate free thiols for reaction. acs.orgx-mol.com This approach is fundamental to the development of next-generation antibody-drug conjugates (ADCs) and radioimmunoconjugates. medchemexpress.commedchemexpress.com
Oligonucleotides and Other Nucleic Acid Analogs
The maleimide-thiol reaction is also a viable strategy for labeling oligonucleotides and their analogs, such as peptide nucleic acids (PNAs). nih.gov Conjugating chelators like DOTA to these molecules enables their use as radiolabeled probes. The derivatization of oligonucleotides with maleimides can be challenging but is typically achieved through two main routes. nih.govresearchgate.net One method involves the solution-phase reaction of a maleimide-containing reagent with an oligonucleotide that has been previously modified to incorporate a thiol or an amino group. nih.gov A more advanced approach utilizes solid-phase synthesis, where a building block containing a protected maleimide is incorporated directly into the oligonucleotide sequence. nih.gov The maleimide is then deprotected and reacted in a subsequent step. This methodology allows for precise, site-specific placement of the DOTA-maleimide conjugate within the nucleic acid structure. nih.govresearchgate.net
Stability of this compound Bioconjugates
While the maleimide-thiol reaction is efficient for conjugation, the stability of the resulting thioether (thiosuccinimide) linkage is a significant concern for in vivo applications. acs.org The bond is susceptible to cleavage via a retro-Michael reaction, which is essentially the reverse of the initial conjugation reaction. researchgate.netacs.org This process can be accelerated in the presence of other thiol-containing molecules, such as glutathione or serum albumin, which are abundant in the bloodstream. acs.org This "thioether exchange" can lead to the transfer of the DOTA-radiometal complex from the target antibody or peptide to these other molecules, compromising targeting efficacy and leading to off-target effects. acs.org
The stability of the linkage is pH-dependent, with increased lability observed at physiological or higher pH. acs.orgx-mol.com Research has shown that the stability can also be highly dependent on the specific site of conjugation on the protein. For example, in a study using THIOMABs, a maleimide conjugate attached at the LC-V205C site was significantly more stable in human plasma (∼80% intact after 72 hours) compared to a conjugate at the Fc-S396C site (∼20% intact after 72 hours). acs.org The latter showed clear evidence of thioether exchange with albumin. acs.org This highlights that the local microenvironment of the linkage can influence its susceptibility to degradation. To address these stability issues, alternative linkers with improved stability profiles, such as those based on sulfones, have been developed. acs.org
In Vitro Stability Assessments in Research Media
The stability of radiolabeled biomolecules is a critical factor that can influence their effectiveness. In vitro stability studies are routinely performed to predict the in vivo behavior of these conjugates. These assessments often involve incubating the radiolabeled compound in various biological media, such as phosphate-buffered saline (PBS) and serum, and analyzing its integrity over time. rsc.orgacs.org
For instance, a study involving ⁶⁸Ga-labeled this compound conjugated to bovine serum albumin (BSA), cyclic RGD peptides, and folic acid demonstrated excellent stability. nih.govacs.org When incubated in both PBS and fetal bovine serum (FBS), the radiotracers showed high stability. acs.org Similarly, another study assessing the stability of a ¹⁷⁷Lu-DOTA-minigastrin derivative found that the rate of degradation was slower in plasma and serum compared to whole blood. nih.gov The stability of these conjugates can also be influenced by the origin of the serum, with faster degradation observed in rat-derived components compared to human-derived ones. nih.gov
It is important to note that serum incubation studies may sometimes overestimate the stability of a radiolabeled peptide. nih.gov Therefore, combining these assessments with other in vitro and in vivo investigations is crucial for a comprehensive understanding of the conjugate's stability profile. nih.gov
Table 1: In Vitro Stability of ⁶⁸Ga-DOTA-Conjugates in Different Media
| Radiotracer | Incubation Medium | Stability |
|---|---|---|
| ⁶⁸Ga-DOTA-RGD | 1x PBS | Excellent acs.org |
| 10% FBS | Excellent acs.org | |
| ⁶⁸Ga-DOTA-FA | 1x PBS | Excellent acs.org |
| 10% FBS | Excellent acs.org | |
| ⁶⁸Ga-DOTA-BSA | 1x PBS | Excellent acs.org |
| 10% FBS | Excellent acs.org |
This table summarizes the in vitro stability of various ⁶⁸Ga-labeled this compound conjugates as reported in the literature.
Investigation of pH-Dependent Cleavage Reactions in Conjugates
The linkage formed between the maleimide group of this compound and the thiol group of a biomolecule, a thiosuccinimide bond, can be susceptible to cleavage under certain conditions, particularly variations in pH. acs.orgaxispharm.com This pH-dependent lability is a significant consideration in the design of radiopharmaceuticals.
Research has shown that maleimide-cysteine conjugates can undergo cleavage reactions that are notably faster at a physiological pH of 7.4 compared to a more acidic pH of 5.4. acs.orgresearchgate.net This phenomenon is attributed to several potential side reactions, including hydrolysis of the thiosuccinimide linkage, retro-Michael reaction, and thiazine formation when the conjugation occurs at an N-terminal cysteine. nih.gov The rate of these reactions, particularly thiazine formation, increases at higher pH levels. nih.gov
The instability of the thiosuccinimide product can be problematic, as retro-Michael reactions can lead to the release of the payload and potential off-target effects. axispharm.com However, the pH-dependent cleavage can also be exploited. For example, the observation that many solid tumors have a more acidic environment compared to normal tissues has led to the exploration of linker systems that release the chelated radiometal in a pH-dependent manner, potentially enhancing tumor uptake and clearance from normal tissues. acs.org
Conversely, strategies exist to stabilize the maleimide-thiol conjugate. Hydrolysis of the succinimide ring-opening of the conjugate can render it more stable and prevent disruptive thiol exchange. researchgate.net The rates of this ring-opening hydrolysis can be significantly increased by using maleimides with electron-withdrawing N-substituents. researchgate.netprolynxinc.com This allows for the purposeful in vitro hydrolysis of conjugates to enhance their in vivo stability. researchgate.netprolynxinc.com
Table 2: Factors Influencing pH-Dependent Cleavage of Maleimide Conjugates
| Factor | Influence on Cleavage | Reference |
|---|---|---|
| Higher pH (e.g., 7.4) | Increased rate of cleavage reactions. | acs.orgresearchgate.net |
| Lower pH (e.g., 5.4) | Slower rate of cleavage reactions. | acs.orgresearchgate.net |
| N-terminal Cysteine Conjugation | Prone to thiazine formation, especially at higher pH. | nih.gov |
| Electron-withdrawing N-substituents on Maleimide | Accelerates stabilizing ring-opening hydrolysis. | researchgate.netprolynxinc.com |
This table outlines key factors that affect the stability and cleavage of the thiosuccinimide bond in this compound conjugates.
Radiolabeling Principles and Techniques
Chelation Properties of the DOTA Macrocycle
The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) macrocycle is a highly effective chelating agent, renowned for its ability to form exceptionally stable complexes with a variety of metal ions. This stability is crucial for in vivo applications, as it prevents the release of the radiometal, which could lead to non-specific accumulation and toxicity.
Coordination Chemistry with Lanthanide and Transition Metal Ions
The DOTA macrocycle features a 12-membered tetraaza ring with four pendant carboxylate arms. This structure allows it to act as an octadentate ligand, enveloping a metal ion through coordination with the four nitrogen atoms of the cyclen ring and the four oxygen atoms from the carboxylate groups. This arrangement results in the formation of highly stable, kinetically inert complexes.
With transition metal ions, DOTA also forms stable complexes. The coordination geometry and stability are dependent on the specific metal ion's size, charge, and preferred coordination number. The robust nature of the DOTA cage ensures high thermodynamic stability and kinetic inertness, which are critical for preventing the transchelation of the radiometal to other biological molecules in vivo.
Suitability for Research with Diagnostic and Therapeutic Radiometals (e.g., ⁶⁸Ga, ¹¹¹In, ¹⁷⁷Lu, ⁹⁰Y, ⁶⁴Cu)
The versatility of the DOTA macrocycle makes it an ideal chelator for a broad spectrum of radiometals used in both diagnostic imaging and therapeutic applications. Its ability to form stable complexes with trivalent metals is particularly noteworthy.
| Radiometal | Application | Key Properties |
| Gallium-68 (⁶⁸Ga) | Positron Emission Tomography (PET) Imaging | Short half-life (68 min), generator-produced. |
| Indium-111 (¹¹¹In) | Single Photon Emission Computed Tomography (SPECT) Imaging | Longer half-life (2.8 days), suitable for imaging processes over several days. |
| Lutetium-177 (¹⁷⁷Lu) | Targeted Radionuclide Therapy | Beta emitter with a half-life of 6.7 days, also emits gamma photons suitable for imaging. |
| Yttrium-90 (⁹⁰Y) | Targeted Radionuclide Therapy | Pure high-energy beta emitter with a half-life of 2.7 days. |
| Copper-64 (⁶⁴Cu) | PET Imaging and Therapy | Positron and beta emitter with a half-life of 12.7 hours, allowing for imaging over longer periods and potential therapeutic applications. |
The DOTA cage provides a stable coordination environment for these radiometals, minimizing their release in vivo. The maleimide (B117702) group of Maleimido-mono-amide-DOTA allows for the site-specific conjugation of this versatile chelator to thiol-containing biomolecules such as peptides and antibodies, thereby directing the radiometal to the target of interest.
Methodological Approaches for Radiometal Incorporation
The incorporation of a radiometal into the this compound chelator can be achieved through two primary strategies: post-conjugation radiolabeling and pre-conjugation radiolabeling. The choice of method often depends on the sensitivity of the targeting biomolecule to the conditions required for radiolabeling.
Post-Conjugation Radiolabeling Protocols
In the post-conjugation approach, the this compound is first conjugated to the targeting biomolecule. The resulting DOTA-biomolecule conjugate is then purified and subsequently radiolabeled with the desired radiometal.
This method involves reacting the maleimide group of the chelator with a free sulfhydryl (thiol) group on the biomolecule, typically under mild pH conditions (around 7-8) at room temperature. After conjugation and purification, the radiolabeling step is performed. This usually requires heating the DOTA-conjugate with the radiometal solution at an acidic pH (typically between 4 and 5.5) to facilitate efficient incorporation of the metal into the DOTA cage. For instance, labeling with ¹⁷⁷Lu often involves incubation at elevated temperatures (e.g., 100°C) for a specific duration researchgate.net.
A significant advantage of this method is that the conjugation chemistry is separated from the radiolabeling process. However, a major drawback is that the biomolecule must be stable under the potentially harsh conditions (e.g., heat, acidic pH) of the radiolabeling step nih.gov.
Pre-Conjugation Radiolabeling Strategies for this compound
To circumvent the issue of biomolecule sensitivity to radiolabeling conditions, a pre-conjugation strategy can be employed. In this approach, the this compound chelator is first radiolabeled with the desired radiometal. The resulting radiolabeled chelator is then conjugated to the thiol-containing biomolecule.
This strategy is particularly advantageous for sensitive biomolecules that may be denatured or degraded by the heating and acidic pH often required for DOTA chelation nih.gov. The radiolabeling of this compound is performed first, for example with ⁶⁸Ga at 95°C and a pH of 5.5 nih.gov. Following the radiolabeling, the pH of the solution containing the radiolabeled this compound is adjusted to be suitable for the maleimide-thiol conjugation reaction (typically pH 7.4-8.3) nih.gov. The thiol-containing biomolecule is then added and allowed to react with the radiolabeled chelator at a mild temperature (e.g., 37°C) nih.gov.
This approach protects the biomolecule from harsh radiolabeling conditions, preserving its biological activity. It also allows for the purification of the radiolabeled chelator before conjugation, potentially leading to a final product with higher radiochemical purity.
Evaluation of Radiochemical Yield and Purity in Research
Ensuring high radiochemical yield and purity is paramount in the development of radiopharmaceuticals. The radiochemical yield refers to the percentage of the initial radioactivity that is incorporated into the desired radiolabeled product. Radiochemical purity is the proportion of the total radioactivity in the final product that is in the desired chemical form.
Various analytical techniques are employed to assess these critical quality attributes. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are the most common methods. These techniques separate the radiolabeled product from unchelated radiometal and other radiochemical impurities.
For example, in the synthesis of [¹⁷⁷Lu]Lu-PSMA-617, a DOTA-conjugated molecule, alternative methods like microwave heating have been shown to significantly reduce the formation of impurities and achieve high radiochemical yields (≥99.5%) and purity (≥97.5%) in a shorter time compared to conventional heating nih.gov. Studies have also demonstrated that optimizing the pH of the reaction mixture can increase the kinetics of complex formation and lead to high radiochemical yields at ambient temperatures for ¹⁷⁷Lu labeling of DOTA-conjugated molecules nih.gov.
Research has shown that for ⁶⁸Ga-labeled DOTA-peptides, high radiochemical yields of over 95% can be consistently achieved rsc.org. Similarly, the labeling of a DOTA-conjugated peptide with ¹⁷⁷Lu has been reported to yield a radiochemical purity of over 99% researchgate.net.
The table below summarizes typical radiochemical yields and purities reported in the literature for DOTA-conjugated molecules with various radiometals.
| Radiometal | Conjugate Type | Radiolabeling Conditions | Radiochemical Yield (%) | Radiochemical Purity (%) | Reference |
| ¹⁷⁷Lu | DOTA-PSMA-617 | Microwave heating (1 min) | ≥99.5 | ≥97.5 | nih.gov |
| ¹⁷⁷Lu | DOTA-peptide | 100°C for 30 min | >99 | >98 (stable for 7 days) | researchgate.net |
| ⁶⁸Ga | DOTA-peptide | 95°C for 20 min, pH 4.5 | >95 | >99 | rsc.org |
| ⁶⁸Ga | DOTA-Mal | 95°C for 10 min, pH 5.5 | Not specified | High (used for subsequent conjugation) | nih.gov |
Meticulous evaluation of these parameters is essential to ensure the quality, efficacy, and safety of the resulting radiopharmaceutical for preclinical and potential clinical research.
Determination of Molar Activity in Radiotracer Synthesis
The determination of molar activity is a critical step in the synthesis of radiotracers for research and clinical applications. Molar activity (Aₘ) refers to the ratio of the radioactivity of a compound to the total amount of that compound, including both the radiolabeled and non-radiolabeled forms. nih.gov It is typically expressed in units of Becquerels per mole (Bq/mol) or, more commonly, Gigabecquerels per micromole (GBq/µmol). nih.gov A high molar activity is often desirable as it can lead to improved imaging quality and reduced potential for pharmacological effects from the non-radiolabeled form of the tracer.
The synthesis of a radiotracer using this compound involves the chelation of a radionuclide by the DOTA macrocycle, which is attached to a biomolecule via the maleimide group. The maleimide functional group specifically reacts with sulfhydryl (-SH) groups on proteins and peptides to form a stable thioether bond, allowing for site-specific labeling. glpbio.comnih.gov The DOTA cage is a highly effective chelator for a variety of radiometals, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Indium-111 (¹¹¹In). glpbio.comnih.gov
Two-step labeling: The this compound chelator is first conjugated to the target biomolecule. Subsequently, the resulting conjugate is radiolabeled with the desired radionuclide. nih.gov This is the most common practice. nih.gov
Pre-labeling strategy: this compound is first radiolabeled with the radionuclide (e.g., ⁶⁸Ga). This radiolabeled complex is then conjugated to the thiol-containing biomolecule. nih.gov This novel strategy can be performed under mild conditions (e.g., pH 8.0 at room temperature), which helps to avoid damage to sensitive biomolecules that might occur under the harsher conditions often required for ⁶⁸Ga-labeling. nih.gov
Principles of Molar Activity Calculation
The molar activity is calculated using the following formula:
Aₘ = Activity of the radiolabeled compound / (moles of radiolabeled compound + moles of non-radiolabeled compound) nih.gov
To determine the molar activity, two key measurements are required:
Radioactivity: The total radioactivity of the final product is measured using a dose calibrator. nih.gov
Total mass of the compound: The total amount of the compound (labeled and unlabeled) is quantified, typically using analytical techniques like High-Performance Liquid Chromatography (HPLC). nih.gov During method validation, the crude mixture from the synthesis is often injected into the HPLC to identify and separate any radiochemical impurities from the final product, ensuring accurate quantification. nih.gov
It is important to note that molar activity is not a constant value; it decreases over time due to radioactive decay. Therefore, it is essential to report the molar activity at a specific reference time point, such as the end of synthesis (EOS). nih.gov
Research Findings on Radiolabeling with DOTA-Maleimide Derivatives
The efficiency of radiolabeling and the resulting molar activity are crucial performance indicators for a radiotracer. Research on DOTA derivatives, including those with maleimide functionality, demonstrates the feasibility of achieving high radiochemical yields and molar activities suitable for imaging applications.
For instance, a study involving a maleimide-derived DOTA prosthetic group labeled with Yttrium-90 (⁹⁰Y) was designed for the site-selective radiolabeling of biomolecules containing thiol groups. nih.gov Another study demonstrated a novel strategy where this compound was first labeled with ⁶⁸Ga before being conjugated to various biomolecules, including a cyclic RGD peptide and folic acid. nih.govnih.gov This pre-labeling method showed high efficiency. nih.gov
The following table summarizes representative data from studies on the radiolabeling of biomolecules using ⁶⁸Ga-labeled this compound (⁶⁸Ga-DOTA-Mal).
| Radiotracer | Radiolabeling Yield | Reference |
|---|---|---|
| ⁶⁸Ga-DOTA-RGD | 90% | nih.gov |
| ⁶⁸Ga-DOTA-FA | 85% | nih.gov |
| ⁶⁸Ga-DOTA-BSA | 20% | nih.gov |
This interactive table presents research findings on the radiolabeling yields of different biomolecules using ⁶⁸Ga-DOTA-Mal.
Furthermore, studies on other DOTA-peptide conjugates have reported high radiochemical yields of 96-99% when labeled with ⁶⁸Ga. researchgate.net This indicates the robustness of the DOTA chelator for securely incorporating radiometals.
Applications in Molecular Probes and Conjugates
Role as a Linker in Antibody-Drug Conjugate (ADC) Research
Impact on Drug-to-Antibody Ratio (DAR) Measurement Methodologies
The conjugation of Maleimido-mono-amide-DOTA to antibodies is a key process in the creation of antibody-drug conjugates (ADCs) and other labeled antibodies for diagnostic and therapeutic purposes. medchemexpress.commedchemexpress.com A critical quality attribute of these conjugates is the Drug-to-Antibody Ratio (DAR), which defines the average number of molecules attached to each antibody. The use of this compound and its derivatives has influenced the methodologies for determining and refining DAR measurements.
The standard method involves the reduction of interchain disulfide bonds in the antibody, creating free thiol groups that react with the maleimide (B117702) moiety of the DOTA conjugate. nih.govtandfonline.com Following conjugation, the DAR can be determined by calculating the difference between the number of reactive sulfhydryl groups before and after the reaction. nih.govacs.org
Research has shown that chromatographic techniques, such as Hydrophobic Interaction Chromatography (HIC), are sensitive to the changes in hydrophobicity caused by the addition of linker-payloads and can be used to assess DAR distribution. chemrxiv.org In some cases, non-toxic mimics are employed during the development of conjugation protocols to avoid handling highly potent molecules. One study identified this compound-tris(t-Bu ester) as a suitable non-toxic mimic for certain payloads, as it produced a significant and measurable shift in HIC chromatograms, allowing for the optimization of conjugation reactions and DAR determination without the use of the toxic drug component. chemrxiv.org
Furthermore, advanced mass spectrometry techniques are being used to refine DAR values. For ADCs with payloads susceptible to in-situ modifications like hydrolysis, a simple mass analysis can lead to incorrect DAR assignment. mdpi.com Targeted high-resolution mass spectrometry can differentiate between the active and inactive (e.g., hydrolyzed) forms of the payload attached to the antibody, providing a more accurate and functionally relevant DAR value. mdpi.com This level of detailed analysis is crucial for understanding the stability and efficacy of the final ADC product.
| Conjugate System | Analytical Method | Key Finding | Reference |
|---|---|---|---|
| Trastuzumab-DOTA | HPLC | Conjugation of this compound to reduced trastuzumab was performed, and the DOTA-antibody ratio was subsequently determined. nih.govacs.org | nih.govacs.org |
| ADC with hydrolysis-sensitive payload | High-Resolution Mass Spectrometry (HRMS) | A targeted MS2 strategy allowed for the detection of payload hydrolysis on the antibody, enabling a refined and more accurate DAR measurement compared to MS1-only analysis. mdpi.com | mdpi.com |
| Thio-mAb with LP mimics | Hydrophobic Interaction Chromatography (HIC) | This compound-tris(t-Bu ester) was identified as a suitable non-toxic linker/payload (LP) mimic, providing reactivity similar to a toxic payload and enabling conjugation development and DAR analysis in a non-potent lab setting. chemrxiv.org | chemrxiv.org |
Applications in Advanced Structural Biology Methodologies
This compound has become an important tool in structural biology, particularly for studying the structure, dynamics, and conformational changes of biomacromolecules like proteins in their native-like environments. mdpi.comrsc.org
Spin Labeling for Electron Paramagnetic Resonance (EPR) Spectroscopy
Site-directed spin labeling (SDSL) combined with Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating protein structure and dynamics. mdpi.com This method involves introducing a paramagnetic center, or "spin label," at a specific site within a protein. This compound is ideally suited for this purpose when chelated with a paramagnetic metal ion, most commonly Gadolinium(III) (Gd(III)). nih.govmdpi.com
The resulting Gd(III)-DOTA-maleimide complex serves as a highly effective spin label. researchgate.netresearchgate.net The maleimide group provides a reactive handle for covalent attachment to the sulfhydryl group of a cysteine residue, which can be introduced into a specific protein site via mutagenesis. mdpi.comnih.gov The DOTA macrocycle forms an exceptionally stable and kinetically inert complex with the Gd(III) ion (S=7/2), which is crucial for reliable spectroscopic measurements. pnas.orgnih.gov This stability prevents the leaching of the toxic free Gd(III) ion. pnas.org Gd(III)-based labels offer several advantages over traditional nitroxide labels, including higher chemical stability in the reducing environment of a cell and increased sensitivity at high magnetic fields, making them particularly valuable for in-cell EPR studies. researchgate.netnih.gov
| Property | Description | Significance in EPR | Reference |
|---|---|---|---|
| Paramagnetic Center | Gadolinium(III) (Gd(III)), a lanthanide ion with a high spin state (S=7/2). | Provides a strong paramagnetic probe. The narrow central transition (ms = -1/2 to +1/2) leads to increased sensitivity at high magnetic fields. nih.gov | nih.gov |
| Chelator | DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). | Forms a highly stable and kinetically inert complex with Gd(III), preventing metal release and ensuring biocompatibility. pnas.orgnih.gov | pnas.orgnih.gov |
| Conjugation Chemistry | Maleimide group reacts specifically with the thiol group of cysteine residues. | Allows for site-specific covalent attachment of the spin label to a target protein. mdpi.comnih.gov | mdpi.comnih.gov |
| In-cell Stability | Gd(III) labels are stable in the reducing cellular milieu. | Enables EPR measurements on proteins directly inside cells, providing insights into their function in a native context. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
In Situ Distance Measurements in Biological Macromolecules
A primary application of Gd(III)-DOTA-maleimide spin labels is the measurement of nanometer-scale distances within and between proteins and other macromolecules. rsc.org This is achieved using pulsed EPR techniques, most notably Double Electron-Electron Resonance (DEER), also known as Pulsed Electron Double Resonance (PELDOR). nih.govbiorxiv.org
The DEER/PELDOR experiment measures the magnetic dipolar interaction between two spin labels attached to a macromolecule. The strength of this interaction is highly dependent on the distance between the two spins. By placing Gd(III)-DOTA-maleimide labels at two different sites on a protein, researchers can precisely measure the distance between these sites, typically in the range of 1.5 to 10 nanometers. rsc.orgbiorxiv.org These distance measurements provide crucial constraints for determining protein structures, mapping conformational changes upon ligand binding, and studying protein-protein interactions. pnas.orgbiorxiv.org
The use of this compound has been demonstrated in various systems, including membrane transporters and soluble proteins. nih.govbiorxiv.org For example, studies have used this label to measure distances within the cobalamin transporter BtuB directly in E. coli outer membranes, showcasing its effectiveness for in situ structural studies. biorxiv.org The combination of Gd(III)-DOTA-maleimide with other types of spin labels (orthogonal spin labeling) further expands the capability to measure multiple distances within a single complex system. nih.gov
| Protein System | Label Type | EPR Technique | Measured Distance | Reference |
|---|---|---|---|---|
| AWALP23 Peptide | Gd(III)-DOTA derivative | DEER (95 GHz) | 3.7 nm | nih.govmdpi.com |
| Bacteriophage T4-Lysozyme | Gd(III)-DOTA-maleimide & Nitroxide (Orthogonal Labeling) | DEER | Distances between sites 68-109 and 109-131 were determined and compared to conventional labels. | nih.gov |
| Cobalamin Transporter BtuB | Maleimide-Gd-DOTA | PELDOR/DEER | Enabled distance measurements for BtuB in E. coli and native outer membranes. biorxiv.org | biorxiv.org |
| Calmodulin (CaMM13) | DOTA-like Gd(III) spin labels | DEER | Used to measure an inter-label distance of ~4 nm to compare spectrometer performance. nih.gov | nih.gov |
Development of Element-Labeled Probes for Mass Spectrometry-Based Detection
This compound is a foundational component in the development of element-labeled probes for highly multiplexed bioanalysis using mass spectrometry, particularly for mass cytometry (e.g., CyTOF). nih.govbiophysics-reports.org Mass cytometry is a powerful technology that allows for the simultaneous measurement of over 50 parameters at the single-cell level by using antibodies tagged with stable heavy metal isotopes instead of fluorophores. nih.govrsc.org
In this application, the DOTA portion of the molecule chelates a specific stable isotope of a lanthanide metal, which is not naturally abundant in biological systems. nih.govbiophysics-reports.org Each antibody targeting a specific cellular marker is conjugated to a DOTA molecule carrying a unique lanthanide isotope. The maleimide group facilitates the covalent attachment of this metal-chelate complex to the antibody. nih.gov When a population of cells is stained with a panel of these metal-tagged antibodies, the abundance of each marker on each individual cell can be quantified by inductively coupled plasma time-of-flight mass spectrometry (ICP-TOF-MS), which detects the atomic mass of the specific lanthanide tag. nih.gov
This methodology has also been adapted for sample barcoding, where different cell samples are labeled with this compound chelated to distinct palladium or lanthanide isotopes before being pooled and stained together. nih.govnih.gov This approach minimizes variability in antibody staining and increases sample throughput. nih.gov The development of these probes is expanding, with new chemistries aiming to incorporate a wider range of metal isotopes to further increase the multiplexing capability of mass cytometry. rsc.org
| Metal Type | Specific Isotopes Mentioned | Application | Reference |
|---|---|---|---|
| Lanthanides | General (La, Pr, Tb, Ho, Tm, Yb) | Primary tags for antibodies to detect cellular antigens. Provide a large number of stable, non-biological isotopes. nih.gov | nih.govnih.govacs.org |
| Palladium | 102Pd, 104Pd, 105Pd, 106Pd, 108Pd, 110Pd | Used for mass cell barcoding (MCB) to multiplex different samples in a single run. nih.gov | nih.govnih.gov |
| Indium | In115 | Used as a viability stain (when chelated by DOTA-maleimide) or for detecting highly expressed markers. nih.gov | nih.gov |
Mechanistic and Structure Activity Relationship Sar Investigations
Influence of Conjugation Position on Targeting Specificity and Binding Affinity
The site at which Maleimido-mono-amide-DOTA is attached to a targeting protein or peptide can significantly impact the conjugate's biological activity. The conjugation position can alter the molecule's three-dimensional structure, potentially obstructing the binding site or introducing steric hindrance, thereby affecting its affinity and specificity for the target.
Research involving Affibody molecules, a class of small affinity proteins, has demonstrated the importance of the conjugation site. In one study, the DOTA chelator was conjugated to the N-terminus, C-terminus, or the back of helix 3. In vivo evaluations revealed that C-terminal conjugation resulted in the highest imaging contrast. diva-portal.org Another study focusing on the DARPin Ec1 protein identified that attaching DOTA to the C-terminus was preferable to N-terminal attachment, as it provided lower uptake in normal organs. researchgate.net This suggests that positioning the relatively bulky DOTA chelator away from the protein's binding domain is crucial for preserving its function.
Site-specific conjugation is particularly vital for antibodies, where random conjugation to lysine (B10760008) residues can occur within the antigen-binding regions, potentially diminishing affinity. diva-portal.org To circumvent this, strategies have been developed for site-specific attachment to engineered cysteines. One such approach involves introducing a cysteine-containing peptide at the C-terminus of an antibody heavy chain, a position distant from the antigen-binding site, to ensure that conjugation with a maleimide-DOTA construct does not interfere with target binding. acs.org This method allows for the creation of homogeneous conjugates with a precisely controlled chelator-to-antibody ratio, preserving the binding affinity for the target antigen. acs.org
The impact of the conjugation site on binding affinity can be quantified. For instance, studies comparing different conjugates often measure the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A study on integrin-binding peptides found that maleimide-based conjugation did not have a discernible negative impact on the integrin binding affinity of the peptides, with IC50 values remaining comparable to the unconjugated counterparts. nih.govthno.org
Table 1: Influence of Conjugation Position on Conjugate Properties
| Targeting Molecule | Conjugation Site | Key Finding | Reference |
|---|---|---|---|
| Affibody Molecule | C-terminus vs. N-terminus/Helix 3 | C-terminal conjugation provided the highest contrast in vivo. | diva-portal.org |
| DARPin Ec1 | C-terminus vs. N-terminus | C-terminal attachment led to lower uptake in normal organs. | researchgate.net |
| scFv-Fc Antibody | Engineered C-terminal Cysteine | Site-specific conjugation preserved binding affinity for the CA19-9 antigen. | acs.org |
Correlation Between Linker Length/Composition and Conjugate Performance
The linker component of this compound, which connects the maleimide (B117702) reactive group to the DOTA cage, is more than just a simple spacer. Its length, flexibility, and chemical composition (e.g., alkyl vs. polyethylene (B3416737) glycol, PEG) can profoundly affect the physicochemical properties of the entire conjugate, including its solubility, stability, pharmacokinetics, and target-binding affinity. snmjournals.orgprecisepeg.com
The introduction of a linker can improve binding affinity by providing adequate distance between the bulky DOTA-radionuclide complex and the pharmacophore, preventing steric hindrance. researchgate.net Linkers such as PEG are often employed due to their hydrophilicity, which can improve the water solubility and biocompatibility of the conjugate. precisepeg.com The increased hydrodynamic size conferred by a PEG linker may also alter the clearance route and circulation time. mdpi.com
Studies on various radiolabeled peptides have shown that the linker's nature significantly influences biodistribution. For example, in the context of prostate-specific membrane antigen (PSMA) imaging agents, a small, less lipophilic N-succinyl linker resulted in a lower binding affinity compared to a conjugate with a different linker, leading to pronounced differences in tumor uptake and excretion. snmjournals.org Conversely, incorporating a high molecular weight PEG linker (3400 Da) in a cyclic RGD dimer conjugate led to enhanced clearance from blood and significantly lower kidney uptake. mdpi.com However, the effect is not always predictable; in some cases, PEGylation has resulted in higher kidney accumulation or has had no significant influence. mdpi.com
Research on [⁹⁰Y]-DOTA-based maleimide reagents compared an N-aryl maleimide with an N-alkyl maleimide derivative. acs.org The N-alkyl version, which incorporates a longer linker, demonstrated superior hydrolytic stability, a crucial factor for in vivo applications. thno.orgacs.org
Table 2: Impact of Linker Composition on Radiotracer Properties
| Targeting Moiety | Linker Type | Observed Effect | Reference |
|---|---|---|---|
| PSMA Ligand | N-succinyl linker vs. pNCS-Bn linker | The N-succinyl linker resulted in lower binding affinity (Kd of 26.4 nM vs. 13.6 nM). | snmjournals.org |
| Cyclic RGD Dimer | High MW PEG (3400 Da) | Enhanced blood clearance and significantly lower kidney uptake. | mdpi.com |
| Thiol-bearing l-RNA | N-alkyl maleimide vs. N-aryl maleimide | The N-alkyl maleimide conjugate showed increased hydrolytic stability at pH ≥ 7. | acs.org |
Strategies for Enhancing In Vivo Stability of this compound Conjugates
A significant challenge for conjugates utilizing maleimide chemistry is the potential instability of the resulting thioether (succinimide) bond in vivo. This bond can undergo a retro-Michael reaction, leading to cleavage of the conjugate and release of the radiolabeled chelator from the targeting molecule. nih.gov This can compromise therapeutic efficacy and imaging contrast. acs.org Furthermore, pH-dependent cleavage of the bioconjugate has been observed, which can hinder effective tumor uptake. nih.gov
Several strategies have been developed to enhance the in vivo stability of these conjugates:
Ring Hydrolysis: The stability of the maleimide conjugate can be improved by ensuring the 5-membered succinimide (B58015) ring hydrolyzes to the more stable, ring-opened succinic acid thioether. The rate of this stabilizing hydrolysis can be increased by using electron-withdrawing substituents on the nitrogen atom of the original maleimide. snmjournals.org
Alternative Linkers: Replacing the maleimide linker with more stable alternatives is a viable strategy. For example, phenyloxadiazole sulfone linkers have been shown to site-specifically label engineered cysteine residues and improve the stability of antibody conjugates in human plasma at sites known to be labile for maleimide conjugates. acs.org Vinyl sulfone-based prosthetic groups have also exhibited high in vivo stability and minimal liver uptake compared to some maleimide-based conjugates. nih.gov
N-Alkyl vs. N-Aryl Maleimides: The structure of the maleimide itself plays a role. An N-alkyl maleimide DOTA conjugate was found to have superior hydrolytic stability compared to an N-aryl maleimide version, making it more suitable for in vivo applications. nih.govthno.org
In Vivo Albumin Binding: A novel strategy involves conjugating a maleimide-functionalized FAPI (Fibroblast Activation Protein Inhibitor) tracer to endogenous albumin via its free thiol group. This covalent binding significantly extends the blood circulation half-life (to 7.11 ± 0.34 h) and increases tumor retention of the tracer. acs.orgnih.gov The resulting [¹⁷⁷Lu]Lu-DOTA-FAPI-maleimide conjugate showed stable tumor retention of 3.40 ± 1.95%ID/g four days post-injection. acs.orgnih.gov
Comparative Analyses with Alternative Bifunctional Chelators (e.g., NOTA, NODAGA)
While DOTA is a widely used and effective chelator, alternative macrocyclic chelators such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and NODAGA (1,4,7-triazacyclononane-1-glutaric acid-4,7-diacetic acid) are often considered. mdpi.com The choice of chelator can have a substantial impact on radiolabeling efficiency, complex stability, and the in vivo pharmacokinetic profile of the conjugate. researchgate.net
Direct comparisons have shown that each chelator has distinct advantages and disadvantages:
Radiolabeling: NOTA and NODAGA can sometimes provide higher radiochemical yields compared to DOTA. researchgate.net
In Vivo Performance: In a study comparing ¹¹¹In-labeled Affibody molecules, the NOTA-conjugated version exhibited faster clearance from the blood than its DOTA counterpart, resulting in improved tumor-to-organ ratios. diva-portal.orgresearchgate.net Similarly, the ¹¹¹In-labeled NODAGA-conjugate, while showing lower absolute tumor uptake than the DOTA version (4.7% vs 7.5% ID/g), demonstrated higher tumor-to-organ ratios due to a more rapid clearance from normal tissues. diva-portal.orgdiva-portal.org
Radionuclide and Target Dependence: The optimal chelator can depend on the specific radionuclide being used. For instance, while NOTA and NODAGA may be suitable for certain radiometals, DOTA is renowned for forming highly stable complexes with theranostic isotopes like ¹⁷⁷Lu and ⁹⁰Y. nih.gov A comparison of ⁶⁴Cu-labeled PSMA ligands found that the NOTA derivative had a higher affinity (Ki of 2.17 nM) and greater tumor uptake compared to the DOTA derivative (Ki of 6.75 nM). mdpi.com Conversely, for an anti-HER2 Affibody labeled with ¹¹¹In, the DOTA-conjugate was suggested as the tracer of choice for prostate cancer due to a more favorable tumor-to-bone ratio compared to the NODAGA variant. diva-portal.orgdiva-portal.org This highlights that the interplay between the chelator, the radionuclide, and the targeting molecule requires careful optimization for each specific application.
Table 3: Comparative Performance of DOTA, NOTA, and NODAGA Conjugates
| Chelator | Targeting Molecule/Radionuclide | Comparative Finding | Reference |
|---|---|---|---|
| NOTA | Anti-HER2 Affibody / ¹¹¹In | Faster blood clearance and better tumor-to-organ ratios than the DOTA conjugate. | diva-portal.orgresearchgate.net |
| NODAGA | Anti-HER2 Affibody / ¹¹¹In | Lower tumor uptake but higher tumor-to-organ ratios than the DOTA conjugate due to faster clearance. | diva-portal.org |
| NOTA | PSMA Ligand / ⁶⁴Cu | Higher binding affinity (Ki = 2.17 nM vs. 6.75 nM for DOTA) and greater tumor uptake. | mdpi.com |
| DOTA | Anti-HER2 Affibody / ¹¹¹In | More favorable tumor-to-bone ratio compared to the NODAGA variant. | diva-portal.org |
| NOTA/NODAGA | Ec1 DARPin / ⁶⁸Ga | NOTA provided the highest tumor-to-blood ratio compared to both DOTA and NODAGA conjugates. | researchgate.net |
Advanced Research Directions and Future Perspectives
Innovations in Synthetic Methodologies for Maleimido-mono-amide-DOTA Derivatives
Conventional methods for radiolabeling with DOTA-conjugated biomolecules often involve a two-step process: first, the DOTA chelator is attached to the biomolecule, and second, the radiolabeling is performed. nih.gov This second step frequently requires heating, which can compromise the structural integrity and biological activity of sensitive biomolecules like proteins and peptides. nih.govnih.gov
A significant innovation to overcome this limitation is a revised labeling strategy where the order of operations is inverted. In this novel approach, this compound is first radiolabeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga). nih.gov This pre-labeling step can be performed under conditions optimized for the chelation reaction without exposing the delicate biomolecule to potentially damaging heat. Subsequently, the resulting radiolabeled ⁶⁸Ga-DOTA-Mal complex is conjugated to the thiol-containing biomolecule under mild conditions, such as at room temperature and physiological pH. nih.gov This method has been successfully used to prepare ⁶⁸Ga-labeled probes like ⁶⁸Ga-DOTA-RGD, ⁶⁸Ga-DOTA-FA, and ⁶⁸Ga-DOTA-BSA, preserving their bioactivity. nih.gov
Further synthetic advancements focus on creating derivatives with varied properties. While not DOTA, related research into NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid) chelators provides insight into potential future directions. Simple and efficient synthetic routes have been developed for creating mono- and bis-maleimide functionalized NOTA derivatives, which could be adapted for the DOTA scaffold. mdpi.com These methods include nucleophilic addition reactions to form thiourea (B124793) bonds or coupling reactions to form amide bonds, characterized by short reaction times and high yields. mdpi.com Additionally, solid-phase synthesis (SPS) is emerging as a powerful tool for the efficient production of peptide-chelator conjugates, offering high yields and the ability to systematically optimize molecular structures. rsc.org
Integration with Emerging Bioconjugation Chemistries
The cornerstone of this compound's utility is the highly specific reaction between its maleimide (B117702) group and a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide. axispharm.com This cysteine-to-maleimide conjugation remains one of the most popular strategies for site-specific labeling because free sulfhydryl groups are relatively rare in biomolecules, allowing for precise control over the conjugation site. nih.gov This precision is critical, as random labeling (e.g., via common amine groups) can modify a biomolecule's active site, impairing its affinity and specificity. nih.gov The success of this approach is underscored by its use in the preparation of FDA-approved antibody-drug conjugates like Brentuximab vedotin. nih.gov
Despite its popularity, the stability of the resulting thioether bond can be a concern, as pH-dependent cleavage has been observed in some maleimide-based conjugates, potentially leading to premature release of the radiometal. nih.govacs.org This has prompted research into alternative and complementary chemistries.
Emerging bioconjugation strategies that could be integrated with DOTA chelators include:
Click Chemistry: This category of reactions is known for high efficiency and specificity. DOTA derivatives have been developed with functionalities like azides and alkynes to participate in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click reactions. researchgate.net These methods offer an alternative for highly efficient and specific conjugation.
Vinyl Sulfones: As a potential alternative to maleimides, vinyl sulfone-based prosthetic groups have been explored for conjugation to thiol groups. These were investigated after a maleimide-based DOTA conjugate showed pH-dependent cleavage, suggesting that vinyl sulfones might offer improved stability for certain applications. nih.gov
Isothiocyanates: While traditionally used for reacting with amine groups, benzyl (B1604629) isothiocyanate has also been reported as a cysteine-selective conjugation agent, presenting another potential avenue for thiol-specific labeling with DOTA. rsc.org
Novel Applications in Multimodal Imaging and Theranostics Research
The true power of this compound lies in its adaptability for theranostics—an approach that combines therapy and diagnostics. The DOTA cage is exceptionally versatile, capable of forming highly stable complexes with a wide range of metal ions. nih.gov This includes diagnostic radionuclides for PET imaging (e.g., ⁶⁸Ga, ⁶⁴Cu) and SPECT imaging (e.g., ¹¹¹In), as well as therapeutic radionuclides for radioisotope therapy (e.g., ¹⁷⁷Lu, ⁹⁰Y). nih.govaxispharm.com
This dual capability enables the development of paired theranostic agents where the same targeting molecule, conjugated to DOTA, can be used for both initial imaging and subsequent therapy. For instance, a biomolecule targeting a cancer-specific receptor can first be labeled with ⁶⁸Ga for PET imaging to confirm tumor uptake and select patients. The same conjugate can then be labeled with ¹⁷⁷Lu to deliver targeted radiation therapy to the confirmed tumor sites.
Furthermore, this compound is being integrated into probes for multimodal imaging, which combines the strengths of different imaging techniques. researchgate.netthno.org
PET/MRI: Researchers have constructed multifunctional nanoprobes where a DOTA-maleimide conjugate is used for PET imaging while other components, such as gadolinium (Gd), provide contrast for MRI. researchgate.netthno.org For example, a DOTA-affibody conjugate radiolabeled with ⁶⁴Cu was used for PET imaging to quantify HER2 expression in tumors. researchgate.net This can be combined with MRI to provide detailed anatomical context, enabling more precise disease monitoring. researchgate.netthno.org
The development of such multimodal and theranostic agents allows for real-time monitoring of treatment effects and the adjustment of individualized treatment plans, paving the way for more personalized medicine. researchgate.net
Exploration in Complex Biological Systems and Microenvironments
This compound conjugates are instrumental in studying complex biological processes in vivo, particularly within the tumor microenvironment. By attaching the chelator to targeting vectors like peptides or antibodies, researchers can create probes that seek out specific molecular markers.
Recent research provides several examples:
Tumor Angiogenesis Imaging: A conjugate of this compound with an RGD peptide (⁶⁸Ga-DOTA-RGD) was used to target the αvβ₃ integrin, which is highly expressed on tumor cells during angiogenesis. PET imaging with this probe in a subcutaneous tumor model showed high and increasing uptake in the tumor over time, demonstrating its utility for visualizing this key cancer process. nih.gov
Folate Receptor Targeting: A ⁶⁸Ga-DOTA-FA probe, created by conjugating this compound to a sulfhydryl-modified folic acid, was used to target folate receptors. In a model with SKOV-3 tumors, which overexpress these receptors, the probe showed very high tumor uptake. nih.gov
Inflammation Imaging: A conjugate with bovine serum albumin (⁶⁸Ga-DOTA-BSA) was shown to accumulate in inflammatory tissues, indicating potential applications beyond oncology. nih.gov
Patient-Derived Xenograft (PDX) Models: To better predict clinical outcomes, researchers use complex PDX models, where patient tumor tissue is implanted in mice. A DOTA-maleimide conjugate attached to an affibody targeting HER2 was used in a PDX model to monitor HER2 expression, demonstrating the probe's effectiveness in a more clinically relevant biological system. researchgate.net
These studies highlight the role of this compound in creating sophisticated tools to non-invasively probe complex biological systems and microenvironments, offering critical insights into disease progression and therapeutic response. nih.govresearchgate.net
Methodological Advancements in Preclinical Characterization of Conjugates
The successful translation of any new radiopharmaceutical from the laboratory to the clinic depends on rigorous preclinical characterization. For conjugates made with this compound, this involves a multi-faceted evaluation of their chemical and biological properties.
Methodological advancements in this area focus on providing a comprehensive profile of the conjugate's performance:
Purity and Stability Analysis: High-Performance Liquid Chromatography (HPLC) and mass spectrometry are essential tools. They are used to confirm the purity of the final conjugate and to assess its stability over time in various conditions, such as in human serum. acs.org These techniques can identify and quantify any decomposition products, which is crucial for understanding the stability of the linker between the chelator and the biomolecule. acs.org
In Vitro Characterization: Before animal studies, the biological activity of the conjugate is tested in vitro. This includes binding assays to confirm that the conjugate retains its high affinity for its molecular target after the conjugation and radiolabeling process. researchgate.net
In Vivo Biodistribution and Imaging: Micro-PET or SPECT imaging studies in animal models are performed to visualize the uptake and clearance of the radiolabeled conjugate in real-time. nih.gov These imaging studies are complemented by quantitative biodistribution assays, where tissues and organs are harvested at various time points post-injection to precisely measure the percentage of injected dose per gram of tissue (%ID/g). nih.gov This data is critical for determining tumor-to-organ ratios and assessing off-target accumulation. nih.gov
Advanced Analytical Techniques: A suite of biochemical and biophysical techniques can be employed for further characterization, including MALDI-TOF mass spectrometry, electrophoresis, and various immunochemical assays to ensure the integrity and function of the bioconjugate. biosyn.com
These advanced characterization methods provide the detailed data necessary to validate new labeling strategies and predict the in vivo behavior of novel this compound conjugates. nih.gov
Q & A
Q. How can researchers optimize the synthesis of Maleimido-mono-amide-DOTA to achieve high purity?
The synthesis involves three critical steps: (1) preparing the DOTA macrocycle, (2) introducing a mono-amide group via selective acylation, and (3) conjugating the maleimide moiety using its reactive chloride derivative. To ensure purity, employ HPLC or size-exclusion chromatography after each step to isolate intermediates. Reaction conditions (e.g., pH 6–7 for maleimide-thiol coupling) and stoichiometric control (e.g., 1.2:1 maleimide-to-DOTA ratio) minimize side products. Use trifluoroacetic acid (TFA) for final deprotection and lyophilization to obtain a stable solid .
Q. What analytical methods are recommended for characterizing this compound and its conjugates?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via H and C NMR, focusing on maleimide protons (δ 6.7–7.0 ppm) and DOTA backbone signals.
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (e.g., CHNO, MW 526.5 g/mol).
- HPLC : Reverse-phase C18 columns with UV detection (220 nm) assess purity (>95% required for biomedical applications) .
Q. What protocols ensure efficient conjugation of this compound to thiol-containing biomolecules?
Optimize conjugation by:
- Adjusting pH to 6.5–7.5 (PBS or HEPES buffers) to enhance thiolate ion reactivity.
- Using a 3:1 molar excess of this compound over the target biomolecule (e.g., antibodies, peptides).
- Incubating at 4°C for 12–16 hours to minimize disulfide scrambling.
- Purifying conjugates via size-exclusion chromatography (SEC) or dialysis to remove unreacted DOTA .
Q. How can researchers ensure reproducibility in experiments involving DOTA-metal complexes?
Standardize protocols by:
Q. What are the primary applications of this compound in molecular imaging?
The compound is widely used to develop:
- PET/SPECT probes : Chelate Ga or Lu for tumor targeting (e.g., DOTA-c(RGDfK) conjugates for integrin imaging).
- MRI contrast agents : Gd complexes with high thermodynamic stability (log K ~25) and kinetic inertness.
- Multimodal agents : Co-conjugation with fluorescent dyes (e.g., Cy5) for dual imaging .
Advanced Research Questions
Q. How can stability discrepancies in DOTA-metal complexes under physiological conditions be resolved?
Contradictions often arise from variations in:
- Temperature : Elevated temps (37°C vs. 25°C) accelerate metal dissociation.
- Competing ions : Presence of Zn or Ca may displace Gd.
- Analytical methods : Compare data from ICP-MS (quantitative) vs. fluorescence quenching (qualitative). Validate using isothermal titration calorimetry (ITC) to measure binding constants .
Q. What design strategies improve the in vivo targeting efficiency of this compound-drug conjugates?
Key considerations include:
Q. How can this compound be integrated into multimodal imaging platforms?
Co-conjugate with near-infrared (NIR) dyes (e.g., ICG) or radioactive isotopes (e.g., Tc) for hybrid imaging. Validate co-localization via fluorescence-mediated tomography (FMT) and autoradiography. Ensure orthogonal reactivity (e.g., maleimide for thiols, NHS esters for amines) to prevent cross-reactivity .
Q. What methodologies address solubility challenges of DOTA complexes in aqueous or lipidic systems?
Strategies include:
Q. How should researchers evaluate the biocompatibility and long-term toxicity of DOTA-based probes?
Conduct:
- In vitro assays : MTT or Annexin V staining to assess cell viability/apoptosis.
- In vivo studies : Monitor renal/hepatic function in rodent models over 4–12 weeks.
- Histopathology : Examine tissue sections for inflammation or necrosis post-administration .
Methodological Best Practices
- Data Management : Follow FAIR principles—assign DOIs to datasets via repositories like OSTI and cite them in publications .
- Reproducibility : Document reaction schematics, purification gradients, and instrument calibration details in supplementary materials .
- Conflict Resolution : Cross-validate conflicting data using orthogonal techniques (e.g., NMR + MS) and report environmental variables (e.g., humidity, light exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
